1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid

Catalog No.
S627635
CAS No.
22329-38-0
M.F
C13H10N2O2
M. Wt
226.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid

CAS Number

22329-38-0

Product Name

1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid

IUPAC Name

1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid

Molecular Formula

C13H10N2O2

Molecular Weight

226.23 g/mol

InChI

InChI=1S/C13H10N2O2/c1-7-12-9(6-11(14-7)13(16)17)8-4-2-3-5-10(8)15-12/h2-6,15H,1H3,(H,16,17)

InChI Key

MFEZJNMQTQMDRQ-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC(=N1)C(=O)O)C3=CC=CC=C3N2

Synonyms

1-MBCCA, 1-methyl-beta-carboline-3-carboxylic acid

Canonical SMILES

CC1=C2C(=CC(=N1)C(=O)O)C3=CC=CC=C3N2

Proteomics Research

Field: Proteomics

Application: “1-Methyl-9H-beta-carboline-3-carboxylic acid” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the study of protein structure, interactions, and functions in the context of complex biological systems.

Methods: The specific methods of application in proteomics research would depend on the particular experiment being conducted. It could involve the use of this compound in protein isolation, purification, or identification procedures.

Results: The outcomes of such research would be highly dependent on the specific goals of the study. It could potentially lead to new insights into protein function, interactions, or roles in disease.

Synthesis of Molecules for Biological Studies

Field: Biochemical Synthesis

Application: This compound is involved in the synthesis of molecules for various biological studies . These studies could include investigations into cytotoxicity, insecticidal activities, and more .

Methods: The compound could be used as a reactant in chemical reactions to synthesize new molecules. The specific procedures would depend on the desired end product.

Pharmacological Activity

Field: Pharmacology

Methods: The methods of application would involve using the compound in various in vitro and in vivo experiments to study its effects on cells or organisms.

Results: The results of these studies could potentially lead to new treatments for a variety of diseases .

Synthesis of Molecules for Cytotoxicity and Insecticidal Activities

Application: This compound is involved in the synthesis of molecules for studies including cytotoxicity and insecticidal activities .

Oxidative Decarboxylation

Field: Organic Chemistry

Application: This compound is involved in oxidative decarboxylation , a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO2).

Methods: The compound could be used as a reactant in chemical reactions to undergo oxidative decarboxylation. The specific procedures would depend on the desired end product.

Results: The results of these reactions would be new molecules that can be used in further chemical or biological studies .

Cytotoxic Evaluation of β-carbolines

1-Methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid is a heterocyclic organic compound belonging to the class of N-heterocyclic carbolines. It has the molecular formula C12H10N2O2C_{12}H_{10}N_{2}O_2 and a molecular weight of approximately 218.23 g/mol. This compound features a bicyclic structure composed of a pyridine ring fused to an indole ring, with a carboxylic acid group located at the 3-position of the indole and a methyl group attached to the nitrogen at the 1-position. It is also known by various names, including 1-Methyl-β-carboline-3-carboxylic acid and 1-Methyl-9H-pyrid(3,4-b)indole .

Currently, there is no scientific consensus on the specific mechanism of action of 1-Methyl-PIC. Carbolines, in general, have been investigated for various biological activities, including potential anti-cancer and anti-oxidant properties []. However, more research is needed to understand the mechanisms behind these activities and their applicability to 1-Methyl-PIC.

Typical for carboxylic acids and heterocycles. These include:

  • Decarboxylation: Under certain conditions, it can lose carbon dioxide to form 1-methyl-9H-pyrido[3,4-b]indole.
  • Esterification: It can react with alcohols to form esters, which are often used in various synthetic applications.
  • Oxidative Decarboxylation: This reaction can yield new compounds that may have different biological activities .

Research indicates that 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid exhibits potential biological activities, including:

  • Antioxidant Properties: Like many carbolines, it may help in scavenging free radicals.
  • Cytotoxicity: Initial studies suggest it could have effects on cell viability and proliferation, making it a candidate for further research in cancer treatment.
  • Neuroprotective Effects: Some studies indicate that derivatives of this compound may protect against neurodegenerative diseases .

Synthesis of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid can be achieved through various methods:

  • From Natural Sources: It has been isolated from plants such as Chimarrhis turbinata and Nauclea diderrichii, indicating its natural occurrence.
  • Chemical Synthesis: Laboratory synthesis often involves multi-step reactions starting from simpler indole derivatives or pyridine compounds, utilizing techniques such as cyclization and functional group modifications .

The compound finds applications in several fields:

  • Proteomics Research: It is used in studies involving protein isolation and purification.
  • Biological Studies: Its potential as a reactant in synthesizing new biologically active compounds makes it valuable in drug discovery.
  • Insecticidal Activities: Some derivatives show promise in pest control applications due to their biological activity against insects .

Interaction studies involving 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid focus on its binding affinity with various biological targets:

  • Protein Interactions: Investigations into how this compound interacts with specific proteins could reveal mechanisms underlying its biological effects.
  • Receptor Binding Studies: Understanding its interaction with neurotransmitter receptors may elucidate its neuroprotective properties.

These studies are essential for determining the therapeutic potential of the compound and its derivatives .

Several compounds share structural similarities with 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid. Here are some notable examples:

Compound NameStructure TypeUnique Features
1-MethylharmanCarbolineExhibits psychoactive properties; found in plants.
HarmanCarbolineKnown for its role as a neurotoxin and antioxidant.
1-Methyl-β-carbolineCarbolineSimilar structure; studied for anti-cancer properties.
Methyl 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylateEster derivativeUsed in various synthetic applications; less polar.

These compounds exhibit varying degrees of biological activity and chemical reactivity, highlighting the unique aspects of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid in comparison to its analogs .

XLogP3

2.6

Other CAS

22329-38-0

Wikipedia

1-Methyl-beta-carboline-3-carboxylic acid

Dates

Modify: 2023-08-15

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